molecular formula C18H21BrN4O B2667166 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2320850-87-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one

Katalognummer B2667166
CAS-Nummer: 2320850-87-9
Molekulargewicht: 389.297
InChI-Schlüssel: LXDBOWJQIFMSAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stereochemical Synthesis in PI3 Kinase Inhibition

One application involves the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, such as PKI-179. The process involves a sequence of stereospecific hydroboration, oxidation, reduction, and chromatographic separation, highlighting the compound's relevance in the development of kinase inhibitors (Chen et al., 2010).

Radiopharmaceutical Synthesis and Evaluation

Another application is in the field of radiopharmaceuticals, where derivatives of the compound have been synthesized and evaluated as potential imaging agents, particularly for identifying muscarinic receptors in medical diagnostics (Rzeszotarski et al., 1984).

Muscarinic Ligand Development

The compound's derivatives also play a role in developing muscarinic ligands. Their potency and efficacy as muscarinic agents were evaluated through radioligand binding assays, indicating the compound's potential in neurological or neuropharmacological research (Wadsworth et al., 1992).

Chemzyme Catalysts

The compound and its derivatives have been used as catalysts (chemzymes) for the enantioselective reduction of various ketones to chiral secondary alcohols. This application demonstrates the compound's role in facilitating specific and efficient chemical reactions in synthetic chemistry (Corey et al., 1989).

HIV-1 Antagonism

In HIV research, derivatives of the compound have shown potent noncompetitive allosteric antagonism of the CCR5 receptor, which is crucial for HIV-1 entry inhibition. This demonstrates its potential as a therapeutic agent against HIV-1 (Watson et al., 2005).

Domino Assembly in Heterocycle Synthesis

A method for the synthesis of trifluoromethylated morpholines and 1,4-oxazepanes, involving a domino reaction with the compound, showcases its utility in constructing complex heterocyclic systems, which are significant in pharmaceutical chemistry (Rulev et al., 2016).

Antifungal Activity

The compound's derivatives have been synthesized and evaluated for antifungal activity against various Candida strains. This research indicates the compound's potential in developing new antifungal agents (Lima-Neto et al., 2012).

Eigenschaften

IUPAC Name

3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)10-16(9-14)22-12-20-11-21-22/h1-4,11-12,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDBOWJQIFMSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.